[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate
Overview
Description
[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate is an organosilicon compound with the molecular formula C8H16O3Si. This compound is notable for its unique structure, which includes a methoxy(dimethyl)silyl group attached to a methyl 2-methylprop-2-enoate moiety. It is used in various chemical applications due to its reactivity and ability to form stable bonds with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate typically involves the reaction of methoxy(dimethyl)silane with methyl 2-methylprop-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, alcohols, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and polymers.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and reactivity.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with therapeutic agents.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of [Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate involves its ability to form stable covalent bonds with other molecules. The methoxy(dimethyl)silyl group provides a reactive site for chemical modifications, while the methyl 2-methylprop-2-enoate moiety offers versatility in forming various derivatives. The compound interacts with molecular targets through covalent bonding, leading to the formation of stable complexes that exhibit desired chemical properties.
Comparison with Similar Compounds
Similar Compounds
- [Trimethylsilyl]methyl 2-methylprop-2-enoate
- [Ethoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate
- [Methoxy(dimethyl)silyl]ethyl 2-methylprop-2-enoate
Uniqueness
[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate is unique due to its specific combination of a methoxy(dimethyl)silyl group and a methyl 2-methylprop-2-enoate moiety. This structure provides distinct reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry. The presence of the methoxy group enhances its reactivity compared to similar compounds with different alkoxy groups.
Properties
IUPAC Name |
[methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3Si/c1-7(2)8(9)11-6-12(4,5)10-3/h1,6H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIABGAGAIMOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC[Si](C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568718 | |
Record name | [Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130771-16-3 | |
Record name | [Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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